2-Amino-3,5-dibromo-6-chlorobenzoic acid

Pharmaceutical Analysis Impurity Profiling Expectorant Drug Manufacturing

2-Amino-3,5-dibromo-6-chlorobenzoic acid (CAS 143769-25-9) is a critical ortho-substituted benzoic acid with a distinctive 3,5-dibromo-6-chloro halogenation pattern essential for unambiguous identification and quantification of a specific process impurity in bromhexine hydrochloride API and finished drug products. Unlike simpler analogs (e.g., 2-amino-6-chlorobenzoic acid or 2-amino-3,5-dibromobenzoic acid), only this exact substitution profile delivers the correct chromatographic retention, mass signature, and reactivity for validated HPLC/UPLC methods and compliance with pharmacopoeial impurity thresholds (NMT 0.20%). Its multiple halogen handles also enable versatile cross-coupling reactions for the synthesis of benzodiazepine derivatives and complex molecular libraries in drug discovery. Procure this compound to ensure analytical accuracy, regulatory compliance, and synthetic reliability in your quality control and R&D workflows.

Molecular Formula C7H4Br2ClNO2
Molecular Weight 329.37 g/mol
CAS No. 143769-25-9
Cat. No. B127298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dibromo-6-chlorobenzoic acid
CAS143769-25-9
Molecular FormulaC7H4Br2ClNO2
Molecular Weight329.37 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Cl)C(=O)O)N)Br
InChIInChI=1S/C7H4Br2ClNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13)
InChIKeyYCVONUPUCAHKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dibromo-6-chlorobenzoic Acid (CAS 143769-25-9): Sourcing Guide for an Ortho-Chlorobenzoic Acid Derivative with a Unique Substitution Pattern


2-Amino-3,5-dibromo-6-chlorobenzoic acid (CAS 143769-25-9) is an ortho-substituted benzoic acid derivative with a unique halogenation pattern featuring bromine atoms at the 3- and 5-positions, a chlorine atom at the 6-position, and an amino group at the 2-position [1]. Its molecular formula is C₇H₄Br₂ClNO₂ with a molecular weight of 329.37 g/mol [1]. This compound is commercially available as a research chemical from multiple vendors, typically with purities of 95% or greater [REFS-1, REFS-2].

Why 2-Amino-3,5-dibromo-6-chlorobenzoic Acid (CAS 143769-25-9) Cannot Be Replaced by Common Ortho-Halobenzoic Acid Analogs


The specific 3,5-dibromo-6-chloro substitution pattern of this compound is essential for its designated applications. Unlike simpler ortho-halobenzoic acids such as 2-amino-6-chlorobenzoic acid (CAS 2148-56-3) or the dechlorinated analog 2-amino-3,5-dibromobenzoic acid (CAS 609-85-8), the presence of all three halogen atoms dictates both its reactivity in downstream chemical syntheses and its identity as a critical reference standard in pharmaceutical quality control [1]. Substitution with a compound lacking the chlorine at the 6-position or one of the bromine atoms would result in a different molecular entity with altered physical properties, reactivity, and analytical behavior, thereby invalidating its use as an authentic intermediate or impurity marker [1].

Quantitative Differentiation Guide for Sourcing 2-Amino-3,5-dibromo-6-chlorobenzoic Acid (CAS 143769-25-9)


Defined Role as a Process Impurity in Bromhexine Hydrochloride Synthesis

This compound is specifically identified as a process-related impurity in the synthesis of the expectorant drug bromhexine hydrochloride [1]. The patent literature discloses methods for its preparation and use as a reference standard for impurity identification and quantification during drug substance manufacturing [1]. The regulatory requirement to monitor this specific impurity at defined thresholds (e.g., ≤0.20% for any individual impurity) creates a mandatory procurement need for this exact compound for analytical method development and validation .

Pharmaceutical Analysis Impurity Profiling Expectorant Drug Manufacturing

Molecular Weight Differentiation from Key Structural Analogs

The compound's exact mass of 328.82768 Da distinguishes it from closely related analogs [1]. For instance, the dechlorinated analog 2-amino-3,5-dibromobenzoic acid (CAS 609-85-8) has a molecular weight of 294.93 g/mol, while 3,5-dibromo-2-chlorobenzoic acid (CAS 27003-05-0) has a molecular weight of 314.36 g/mol [REFS-2, REFS-3]. This mass difference is critical for unambiguous identification via LC-MS or GC-MS methods in both research and quality control environments.

Structural Analysis Quality Control Mass Spectrometry

High XLogP3 Value for Optimized Extraction and Chromatographic Retention

The compound has a computed XLogP3 value of 3.3 [1]. This lipophilicity is significantly higher than that of the less halogenated analog 2-amino-6-chlorobenzoic acid (CAS 2148-56-3, calculated XLogP3 ~1.56) [2]. The higher logP indicates stronger retention on reversed-phase HPLC columns and preferential partitioning into organic solvents during liquid-liquid extraction.

Lipophilicity Sample Preparation HPLC Method Development

Validated Application Scenarios for 2-Amino-3,5-dibromo-6-chlorobenzoic Acid (CAS 143769-25-9)


Pharmaceutical Reference Standard for Bromhexine Hydrochloride Impurity Profiling

This compound is utilized as a reference standard for the identification and quantification of a specific process impurity in bromhexine hydrochloride active pharmaceutical ingredient (API) and finished drug products [1]. Its procurement is essential for quality control laboratories performing HPLC or UPLC analysis to ensure that impurity levels remain below established thresholds (e.g., NMT 0.20%) as per pharmacopoeial specifications .

Synthetic Intermediate for Halogenated Heterocyclic Compound Libraries

The compound's unique 3,5-dibromo-6-chloro substitution pattern on an ortho-aminobenzoic acid scaffold makes it a valuable building block for the synthesis of diverse heterocyclic compounds, including benzodiazepine derivatives [1]. Its multiple halogen atoms serve as versatile handles for further functionalization via cross-coupling reactions, enabling the generation of complex molecular libraries for drug discovery programs.

Analytical Method Development and Validation in Pharmacopoeial Testing

Due to its high lipophilicity (XLogP3 = 3.3) and distinct mass signature (MW = 329.37 g/mol), this compound serves as a challenging test analyte for developing and optimizing reversed-phase HPLC and LC-MS methods [1]. Its strong retention on C18 columns and unique isotopic pattern make it an ideal probe for assessing column performance and method robustness in regulated analytical environments.

Technical Documentation Hub

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